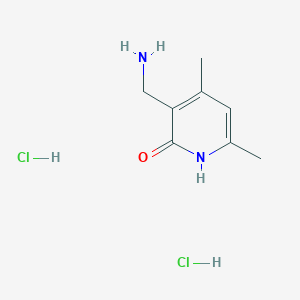
3-(アミノメチル)-4,6-ジメチル-1,2-ジヒドロピリジン-2-オン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a dihydropyridinone ring
科学的研究の応用
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases .
作用機序
Target of Action
Similar compounds such as berotralstat and 1400W target plasma kallikrein and inducible nitric oxide synthase (iNOS) respectively. Plasma kallikrein is involved in the release of bradykinin, a peptide that promotes swelling and pain . iNOS is involved in the production of nitric oxide, a molecule that plays a role in various biological processes .
Mode of Action
Based on the actions of similar compounds, it could potentially inhibit the activity of its target enzymes, thereby modulating their associated biological processes .
Biochemical Pathways
The inhibition of plasma kallikrein or inos would affect the kallikrein-kinin system or nitric oxide synthesis pathway respectively .
Result of Action
The inhibition of plasma kallikrein or inos could potentially reduce swelling and pain or modulate nitric oxide levels respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride typically involves the reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . This method is effective in producing the desired compound with high purity. The preparation process can be scaled up for industrial production, ensuring that large quantities of the compound can be synthesized efficiently .
化学反応の分析
Types of Reactions: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the aminomethyl group and the dihydropyridinone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
類似化合物との比較
Similar Compounds: Similar compounds to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride include other aminomethyl-substituted dihydropyridinones and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .
Uniqueness: What sets 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-3-6(2)10-8(11)7(5)4-9;;/h3H,4,9H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOQFPFADFMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)
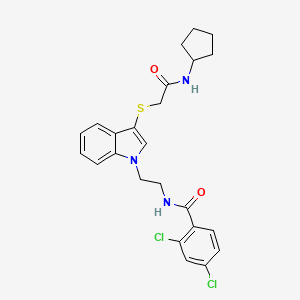


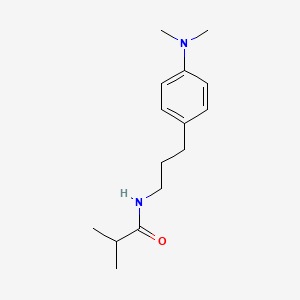
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
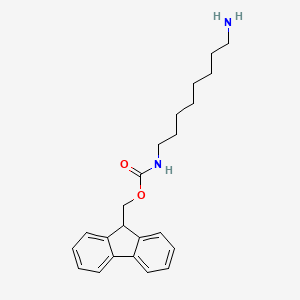

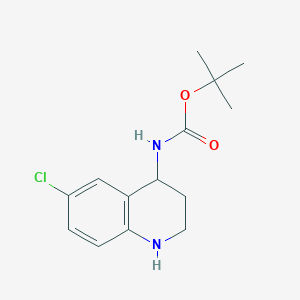
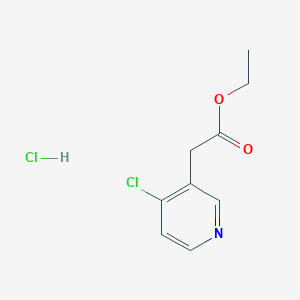
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)
![3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2433487.png)
![Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride](/img/structure/B2433489.png)
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)
